Cas no 102276-52-8 (Methyl N,N-dibenzylcarbamate)

Methyl N,N-dibenzylcarbamate is a carbamate derivative characterized by its dibenzyl substitution on the nitrogen atoms. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its structural features, including the carbamate functional group and aromatic benzyl moieties, contribute to its reactivity in nucleophilic and electrophilic reactions. The product offers advantages such as stability under standard conditions and compatibility with a range of synthetic transformations. Its well-defined molecular structure ensures consistent performance in applications requiring precise functional group manipulation. Methyl N,N-dibenzylcarbamate is typically supplied in high purity, making it suitable for research and industrial processes.
Methyl N,N-dibenzylcarbamate structure
Methyl N,N-dibenzylcarbamate structure
Product Name:Methyl N,N-dibenzylcarbamate
CAS No:102276-52-8
MF:C16H17NO2
MW:255.311684370041
MDL:MFCD00586254
CID:1135247
PubChem ID:3634297
Update Time:2025-10-29

Methyl N,N-dibenzylcarbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, bis(phenylmethyl)-, methyl ester
    • methyl N,N-dibenzylcarbamate
    • methyl dibenzylcarbamate
    • methoxy-N,N-bisbenzylcarboxamide
    • Dibenzylcarbamic acid methyl ester
    • ADAL1039372
    • STK448748
    • ST50922653
    • Carbamic acid, bis(phenylmethyl)-, methyl ester (9CI)
    • 102276-52-8
    • SCHEMBL4018145
    • AKOS003275298
    • D92827
    • AS-69442
    • DTXSID80394510
    • Methyl N,N-dibenzylcarbamate
    • MDL: MFCD00586254
    • Inchi: 1S/C16H17NO2/c1-19-16(18)17(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3
    • InChI Key: PCTVBWJXLLPNGI-UHFFFAOYSA-N
    • SMILES: O(C)C(N(CC1C=CC=CC=1)CC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 255.12601
  • Monoisotopic Mass: 255.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5
  • XLogP3: 3.1

Experimental Properties

  • PSA: 29.54

Methyl N,N-dibenzylcarbamate Pricemore >>

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Additional information on Methyl N,N-dibenzylcarbamate

Methyl N,N-Dibenzylcarbamate: A Comprehensive Overview

Methyl N,N-dibenzylcarbamate, also known by its CAS registry number CAS No. 102276-52-8, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, with the molecular formula C16H19NO3, is characterized by its unique structure, which includes a methyl group attached to a carbamate functional group flanked by two benzyl substituents.

The synthesis of methyl N,N-dibenzylcarbamate involves the reaction of benzylamine with methyl chloroformate or other suitable carbamoylating agents under controlled conditions. This reaction pathway is well-established and has been optimized to ensure high yields and purity. Recent advancements in catalytic systems and reaction media have further enhanced the efficiency of this synthesis process, making it more environmentally friendly and cost-effective.

In terms of physical properties, methyl N,N-dibenzylcarbamate exhibits a melting point of approximately 45°C and a boiling point around 180°C under standard atmospheric pressure. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, while it shows limited solubility in water due to its hydrophobic nature. These properties make it suitable for various chemical transformations and applications where controlled reactivity is required.

The chemical structure of methyl N,N-dibenzylcarbamate plays a crucial role in its reactivity and functionality. The presence of the carbamate group (-O-CO-N-) imparts nucleophilic character, enabling it to participate in reactions such as nucleophilic substitutions and additions. The two benzyl groups attached to the nitrogen atom provide steric bulk, which can influence the selectivity and regiochemistry of reactions involving this compound.

Recent studies have highlighted the potential of methyl N,N-dibenzylcarbamate as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel drugs targeting specific biological pathways. For instance, researchers have explored its use in the construction of peptide mimetics and enzyme inhibitors, leveraging its ability to form stable amide bonds under mild conditions.

In the field of agrochemicals, methyl N,N-dibenzylcarbamate has been investigated as a precursor for herbicides and fungicides. Its ability to undergo selective hydrolysis under controlled conditions makes it an attractive candidate for designing environmentally benign agricultural chemicals with tailored biodegradation profiles.

The application of methyl N,N-dibenzylcarbamate extends beyond traditional chemical synthesis into advanced materials science. Recent breakthroughs have demonstrated its utility in the preparation of stimuli-responsive polymers and drug delivery systems. By incorporating this compound into polymer backbones, scientists have achieved materials with tunable mechanical properties and responsive behavior to external stimuli such as pH or temperature changes.

In conclusion, methyl N,N-dibenzylcarbamate (CAS No. 102276-52-8) stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical structure, combined with advancements in synthetic methodologies and application-specific modifications, continues to drive innovation and exploration in both academic and industrial settings.

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